molecular formula C12H9Cl2NO B7866480 (3,4-Dichlorophenyl)(pyridin-2-yl)methanol

(3,4-Dichlorophenyl)(pyridin-2-yl)methanol

Cat. No.: B7866480
M. Wt: 254.11 g/mol
InChI Key: HRSKHIWBVSXLPP-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(pyridin-2-yl)methanol is an organic compound that features a dichlorophenyl group and a pyridinyl group connected through a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(pyridin-2-yl)methanol typically involves the reaction of 3,4-dichlorobenzaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Formation of (3,4-Dichlorophenyl)(pyridin-2-yl)ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Dichlorophenyl)(pyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)(pyridin-3-yl)methanol
  • (3,4-Dichlorophenyl)(pyridin-4-yl)methanol
  • (3,4-Dichlorophenyl)(pyridin-2-yl)ethanol

Uniqueness

(3,4-Dichlorophenyl)(pyridin-2-yl)methanol is unique due to the specific positioning of the dichlorophenyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

(3,4-dichlorophenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7,12,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSKHIWBVSXLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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